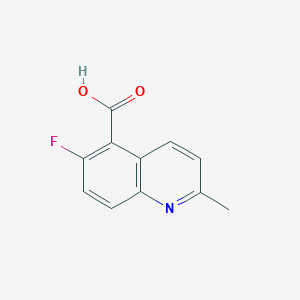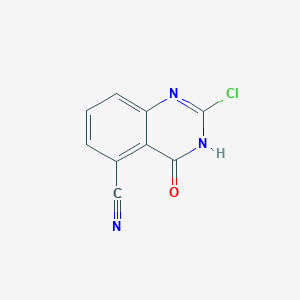
1-((Methylamino)methyl)isochroman-6,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((Methylamino)methyl)isochroman-6,7-diol is a chemical compound with the molecular formula C11H15NO3. It contains 30 atoms in total: 15 hydrogen atoms, 11 carbon atoms, 1 nitrogen atom, and 3 oxygen atoms
Métodos De Preparación
The synthesis of 1-((Methylamino)methyl)isochroman-6,7-diol can be achieved through several synthetic routes. One common method involves the oxa-Pictet–Spengler reaction, which is a straightforward and modular way to construct the isochroman motif. This reaction typically starts from an epoxide, rather than an aldehyde, and uses hexafluoroisopropanol (HFIP) as a solvent. The reaction conditions are mild, with a temperature of around 20°C and a reaction time of less than 1 hour . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Análisis De Reacciones Químicas
1-((Methylamino)methyl)isochroman-6,7-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohol derivatives.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry In chemistry, it is used as a building block for the synthesis of more complex moleculesThe isochroman motif is known for its bioactivity, making it a valuable target for the synthesis of drug analogues .
Comparación Con Compuestos Similares
1-((Methylamino)methyl)isochroman-6,7-diol can be compared with other similar compounds, such as erythro-2-methyl-5-hydroxyphenylpropane-7,8-diol, (4S)-4,8-dihydroxy-3,4-dihydro-1(2H)-naphthalen-1-one, and (4S)-4,6,8-trihydroxy-3,4-dihydro-1(2H)-naphthalen-1-one . These compounds share structural similarities but differ in their specific functional groups and bioactivities. The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylamino group, which may contribute to its distinct biological properties.
Propiedades
Fórmula molecular |
C11H15NO3 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
1-(methylaminomethyl)-3,4-dihydro-1H-isochromene-6,7-diol |
InChI |
InChI=1S/C11H15NO3/c1-12-6-11-8-5-10(14)9(13)4-7(8)2-3-15-11/h4-5,11-14H,2-3,6H2,1H3 |
Clave InChI |
MLHJHRSSWPEYJW-UHFFFAOYSA-N |
SMILES canónico |
CNCC1C2=CC(=C(C=C2CCO1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Bromo-6-methylpyrazolo[1,5-a]pyridine](/img/structure/B11894349.png)



![2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B11894386.png)


![2,7-Diazaspiro[4.4]nonane, 2-(5-pyrimidinyl)-](/img/structure/B11894401.png)
![3-Ethyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B11894406.png)

